molecular formula C9H10O4 B2410374 5-(Hydroxymethyl)-2-methoxybenzoic acid CAS No. 10286-57-4

5-(Hydroxymethyl)-2-methoxybenzoic acid

Cat. No.: B2410374
CAS No.: 10286-57-4
M. Wt: 182.175
InChI Key: CBRWKHMYFZHJPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Hydroxymethyl)-2-methoxybenzoic acid is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid, featuring a hydroxymethyl group (-CH2OH) and a methoxy group (-OCH3) attached to the benzene ring

Biochemical Analysis

Biochemical Properties

5-(Hydroxymethyl)-2-methoxybenzoic acid is involved in several biochemical reactions. It interacts with enzymes such as bacterial laccase and fungal alcohol oxidase, which are involved in the transformation of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA) . The nature of these interactions involves oxidation processes, where this compound acts as a substrate .

Cellular Effects

Related compounds such as 5-hydroxymethylfurfural have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes in a cascade reaction. For instance, in the transformation of HMF to FDCA, it undergoes oxidation and generates intermediates like 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and 2-formyl-5-furancarboxylic acid (FFCA) .

Temporal Effects in Laboratory Settings

Related compounds like HMF have been studied extensively, and their stability and degradation over time have been reported .

Metabolic Pathways

It is known that related compounds like HMF are involved in various metabolic pathways, including the transformation of HMF into FDCA via a bi-enzymatic cascade system .

Transport and Distribution

Related compounds like HMF have been studied, and their transport and distribution within cells have been reported .

Subcellular Localization

The subcellular localization of related compounds like HMF and their effects on activity or function have been reported .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)-2-methoxybenzoic acid typically involves the hydroxymethylation of 2-methoxybenzoic acid. One common method is the reaction of 2-methoxybenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which is subsequently oxidized to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-methoxyterephthalic acid.

    Reduction: The compound can be reduced to form 5-(hydroxymethyl)-2-methoxybenzyl alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed under appropriate conditions.

Major Products:

    Oxidation: 2-Methoxyterephthalic acid.

    Reduction: 5-(Hydroxymethyl)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-2-methoxybenzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methoxybenzoic acid: Lacks the hydroxymethyl group, resulting in different chemical and biological properties.

    5-(Hydroxymethyl)furfural: Shares the hydroxymethyl group but has a furan ring instead of a benzene ring.

    2,5-Dimethoxybenzoic acid: Contains two methoxy groups, leading to distinct reactivity and applications.

Uniqueness: 5-(Hydroxymethyl)-2-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination imparts specific chemical reactivity and potential biological activities that are not observed in its analogs.

Properties

IUPAC Name

5-(hydroxymethyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRWKHMYFZHJPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10286-57-4
Record name 5-(HYDROXYMETHYL)-2-METHOXYBENZOIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.